Benzene, 1,4-bis(ethenesulfonylmethyl)-
Description
Key characteristics inferred from similar compounds include:
- Molecular structure: Aromatic core with electron-withdrawing sulfonyl groups, likely influencing reactivity and thermal stability.
- Synthesis: Likely involves sulfonation or substitution reactions at the methyl groups of 1,4-dimethylbenzene derivatives, as seen in analogous syntheses of sulfonated polymers (e.g., 1,4-bis(2-tosyloxyethoxy)benzene in polymer synthesis ).
- Applications: Potential use in polymer chemistry (e.g., crosslinking agents) or photochemical applications due to sulfonyl group reactivity .
Properties
CAS No. |
53061-16-8 |
|---|---|
Molecular Formula |
C12H14O4S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,4-bis(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C12H14O4S2/c1-3-17(13,14)9-11-5-7-12(8-6-11)10-18(15,16)4-2/h3-8H,1-2,9-10H2 |
InChI Key |
GYUACAUXBRGNBU-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CC1=CC=C(C=C1)CS(=O)(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Properties of Sulfonyl-Functionalized Benzene Derivatives
Reactivity and Stability
Photochemical Behavior :
- 1,4-Bis(phenylsulfonyloxy)benzene undergoes S-O bond cleavage under UV irradiation (254 nm), producing sulfonyl radicals and Fries rearrangement products. Acid generation (e.g., benzenesulfonic acid) is oxygen-dependent .
- Benzene, 1,4-bis(ethenesulfonylmethyl)- may exhibit similar photolytic degradation due to sulfonyl groups, but the ethenyl (-CH=CH₂) moiety could introduce additional reactivity (e.g., polymerization or crosslinking under irradiation).
- Thermal Stability: Polymers derived from 1,4-bis(2-tosyloxyethoxy)benzene exhibit 5% weight loss at 338–377°C, with stability correlating to aromatic content . Sulfonyl groups generally enhance thermal stability compared to non-sulfonated analogs (e.g., ethylbenzene decomposes at lower temperatures ).
Electronic and Optical Properties
- Sulfonyl groups in Benzene, 1,4-bis(ethenesulfonylmethyl)- may alter electron density distribution, impacting UV absorption or conductivity.
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